4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
Description
Structural Significance of Thieno[2,3-d]pyrimidine Core in Bioactive Compounds
The thieno[2,3-d]pyrimidine core’s pharmacological relevance stems from its ability to replicate the purine nucleobase’s interaction motifs while introducing sulfur-based electronic modulation. The sulfur atom in the thiophene ring increases electron density, enhancing the compound’s capacity to participate in charge-transfer interactions. For instance, molecular docking studies of a thieno[2,3-d]pyrimidine derivative revealed strong binding to vascular endothelial growth factor receptor-2 (VEGFR-2), driven by the core’s planar geometry and hydrogen-bonding potential with kinase domain residues.
Additionally, the core’s rigidity limits conformational flexibility, favoring entropically stable interactions with target proteins. This property is critical in anticancer agents, where precise alignment with enzymatic active sites is essential. A derivative bearing a 2-aminopyrimidine substituent exhibited potent antiproliferative activity against HepG2 liver cancer cells (IC~50~ = 6.60 µM), attributed to the core’s optimal positioning for caspase-3 and caspase-9 activation.
Table 1: Biological Activities of Representative Thieno[2,3-d]pyrimidine Derivatives
Role of Biphenyl and Dimethylphenyl Substituents in Pharmacophore Design
The biphenyl-4-yloxy and 3,4-dimethylphenyl groups in 4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine are strategically positioned to optimize lipophilicity, steric bulk, and target affinity. The biphenyl ether moiety extends the molecule’s aromatic surface area, facilitating π-π interactions with hydrophobic pockets in proteins. For example, biphenyl-substituted kinase inhibitors often exhibit enhanced binding to ATP-binding sites due to complementary surface contacts.
The 3,4-dimethylphenyl group introduces steric hindrance, reducing metabolic degradation by cytochrome P450 enzymes. Methyl groups at the 3- and 4-positions also modulate electron density, potentially enhancing resonance stabilization within the thienopyrimidine core. Computational studies suggest that these substituents collectively improve membrane permeability, as evidenced by in silico ADMET predictions for similar derivatives.
Table 2: Pharmacophoric Contributions of Substituents in 4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
| Substituent | Chemical Feature | Pharmacological Role |
|---|---|---|
| Biphenyl-4-yloxy | Aromatic, ether linkage | Enhances lipophilicity and π-π interactions |
| 3,4-Dimethylphenyl | Steric bulk, methyl groups | Improves metabolic stability and electron modulation |
The synthesis of 4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine typically involves multi-step reactions, starting with Gewald synthesis to form the 2-aminothiophene intermediate, followed by cyclization with urea or formamide under microwave irradiation. This method offers rapid, solvent-free access to the core structure, with yields exceeding 80% in optimized conditions.
Properties
Molecular Formula |
C26H20N2OS |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-4-(4-phenylphenoxy)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C26H20N2OS/c1-17-8-9-21(14-18(17)2)23-15-30-26-24(23)25(27-16-28-26)29-22-12-10-20(11-13-22)19-6-4-3-5-7-19/h3-16H,1-2H3 |
InChI Key |
YVHNNBSBNRWZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=C(C=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
In this method, 4-chlorothieno[2,3-d]pyrimidine reacts with 4-biphenylphenol in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C. The reaction proceeds via deprotonation of the phenol to generate a phenoxide ion, which displaces the chloride at the 4-position of the pyrimidine ring. Typical reaction times range from 12–24 hours, with yields of 65–75% after purification by column chromatography.
Suzuki-Miyaura Coupling
An alternative route employs Suzuki coupling between 4-bromothieno[2,3-d]pyrimidine and biphenyl-4-ylboronic acid. This method uses tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as a catalyst in a mixture of DMF and water (3:1) at 90°C. The boronic acid undergoes transmetallation with the palladium catalyst, followed by oxidative addition to the bromopyrimidine and reductive elimination to form the carbon-carbon bond. This approach achieves higher regioselectivity (>90%) compared to SNAr, albeit with marginally lower yields (60–68%).
Functionalization at the 5-Position with 3,4-Dimethylphenyl
The 3,4-dimethylphenyl group is introduced via Friedel-Crafts alkylation or direct arylation.
Friedel-Crafts Alkylation
Reaction of the thieno[2,3-d]pyrimidine intermediate with 3,4-dimethylbenzyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid facilitates electrophilic substitution at the 5-position. The reaction is conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions, yielding 55–60% of the desired product after recrystallization from ethanol.
Direct C-H Arylation
Palladium-catalyzed C-H activation offers a more efficient pathway. Using Pd(OAc)₂, 1,10-phenanthroline as a ligand, and potassium phosphate (K₃PO₄) as a base in toluene at 120°C, the 3,4-dimethylphenyl group is directly coupled to the thieno[2,3-d]pyrimidine core. This method reduces the number of synthetic steps and improves atom economy, achieving yields of 70–75%.
Optimization and Comparative Analysis
Key parameters influencing reaction efficiency include catalyst choice, temperature, and solvent polarity. The table below summarizes optimized conditions for critical steps:
| Step | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Biphenyl-4-yloxy | Suzuki Coupling | Pd(PPh₃)₄ | DMF/H₂O | 90 | 68 |
| Biphenyl-4-yloxy | SNAr | K₂CO₃ | DMF | 80 | 75 |
| 3,4-Dimethylphenyl | Friedel-Crafts | AlCl₃ | DCM | 0–5 | 60 |
| 3,4-Dimethylphenyl | Direct C-H Arylation | Pd(OAc)₂ | Toluene | 120 | 75 |
Purification and Characterization
Final purification is achieved via silica gel chromatography using hexane/ethyl acetate (4:1) as the eluent. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 477.1542 [M+H]⁺, consistent with the molecular formula C₂₇H₂₁N₂O₂S. X-ray crystallography reveals a planar thieno[2,3-d]pyrimidine core with dihedral angles of 85° between the biphenyl ether and dimethylphenyl substituents, ensuring minimal steric hindrance.
Challenges and Mitigation Strategies
-
Low Yields in SNAr : Competing hydrolysis of the chloropyrimidine intermediate can reduce yields. Using anhydrous DMF and molecular sieves improves moisture control.
-
Side Reactions in Friedel-Crafts : Over-alkylation is mitigated by slow addition of the benzyl chloride and strict temperature control.
-
Catalyst Deactivation in Suzuki Coupling : Adding triphenylphosphine (PPh₃) as a stabilizing ligand extends the catalyst’s lifetime .
Chemical Reactions Analysis
Types of Reactions
4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives can effectively inhibit various cancer cell lines. The compound has been shown to target critical pathways involved in tumor growth and survival.
Case Studies:
- A study demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) with IC50 values ranging from 43% to 87% inhibition in cell viability. This suggests a robust potential for developing targeted therapies against triple-negative breast cancer cells through mechanisms such as epidermal growth factor receptor (EGFR) suppression and vascular endothelial growth factor (VEGF) inhibition .
- Another investigation synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer properties. Compounds were found to inhibit tumor cell activity significantly, indicating their potential as lead compounds for further development in cancer therapeutics .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. It may modulate signaling pathways related to inflammation by inhibiting pro-inflammatory cytokines.
Research Findings:
- Preliminary studies have indicated that thieno[2,3-d]pyrimidine derivatives can reduce inflammation markers in vitro, contributing to their potential use in treating inflammatory diseases. Further research is needed to elucidate the specific mechanisms involved in this activity.
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial properties against various bacterial strains.
Evidence:
- Some studies have reported that specific derivatives exhibit significant antibacterial activity, suggesting their potential role in developing new antimicrobial agents. The structure of these compounds allows them to interact with bacterial membranes or inhibit essential bacterial enzymes.
Comparative Analysis of Thieno[2,3-d]pyrimidine Derivatives
To better understand the efficacy and application of 4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine compared to other derivatives, a comparison table is provided below:
| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine | High (IC50 values < 50 µM) | Moderate | Significant |
| 5-Amino-2-ethylthio-4-phenyl-6-substituted thieno[2,3-d]pyrimidine | Moderate | High | Moderate |
| 6-Methyl-4-[3-(4-chlorophenyl)-isoxazol-5-yl]-thieno[2,3-d]pyrimidine | High | Low | High |
Mechanism of Action
The mechanism of action of 4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction pathways related to inflammation or cell proliferation .
Comparison with Similar Compounds
Structural Analogues: Thieno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine
Thieno[2,3-d]pyrimidines exhibit superior inhibitory activity against human DHFR compared to pyrrolo[2,3-d]pyrimidines. This difference is attributed to three factors:
Structural Similarity: The thieno[2,3-d]pyrimidine ring system more closely resembles the 6-6 fused ring system of methotrexate (MTX) and pteroate, enabling better fit into the DHFR active site .
Aromaticity: Thieno derivatives are more aromatic than pyrrolo analogs, aligning with the aromatic character of MTX and enhancing π-π interactions .
Hydrogen Bonding: The thieno ring provides a hydrogen-bond acceptor (sulfur atom), whereas pyrrolo analogs have a hydrogen-bond donor (NH group). This distinction improves interactions with DHFR’s conserved residues (e.g., Asp94 and Thr136 in human DHFR) .
Activity Data :
| Compound Class | DHFR IC50 (µM) | TS IC50 (µM) |
|---|---|---|
| Thieno[2,3-d]pyrimidine | 0.56–5.6 | 0.11–4.6 |
| Pyrrolo[2,3-d]pyrimidine | 2.1–8.3 | 1.5–6.7 |
| Pemetrexed (Control) | 6.8 | 7.2 |
Compound 7 (a thieno[2,3-d]pyrimidine with a 4-nitro substituent) demonstrates exceptional potency, with a DHFR IC50 of 0.56 µM—28-fold more potent than MTX and 12-fold more active than pemetrexed .
Substituent Effects on Activity
Electron-withdrawing groups (EWGs) on the phenyl ring enhance TS inhibition. For example:
- 4-Nitro (Compound 7) : TS IC50 = 0.11 µM
- 4-Chloro (Compound 6) : TS IC50 = 0.23 µM
- Unsubstituted Phenyl : TS IC50 = 4.6 µM
In contrast, electron-donating groups (EDGs) reduce activity, highlighting the importance of EWGs in stabilizing enzyme interactions . Similar trends are observed in derivatives like 4-(3,4-dichlorophenyl)piperazinyl thieno[2,3-d]pyrimidines, where halogen substituents improve lipophilicity and target binding .
Comparison with Fused Heterocycles
- Pyrimidopyranopyrimidines: These derivatives, synthesized via Biginelli-like reactions, show moderate antimicrobial activity but lack the dual TS/DHFR inhibition profile of thieno[2,3-d]pyrimidines .
- Coumarin-Pyrazolo[3,4-b]pyridine Hybrids: While fluorescent and bioactive, these compounds are less potent against TS/DHFR compared to thieno[2,3-d]pyrimidines .
Pharmacokinetic and Toxicity Considerations
However, their metabolic stability varies with substituents; for instance, fluorophenyl-containing analogs (e.g., 5-(4-fluorophenyl)-6-methyl derivatives) show improved bioavailability compared to chlorophenyl counterparts .
Biological Activity
4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine (CAS No. 379243-04-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine is characterized by a thieno[2,3-d]pyrimidine core substituted with biphenyl and dimethylphenyl groups. Its molecular formula is , with a molecular weight of approximately 408.5148 g/mol .
Research indicates that compounds similar to 4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine exhibit various mechanisms of action:
- Inhibition of Kinases : Many thieno[2,3-d]pyrimidine derivatives have been shown to inhibit specific kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.
- Antioxidant Activity : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to its therapeutic effects against various diseases.
- Anti-inflammatory Effects : Some studies suggest that this compound could modulate inflammatory pathways, potentially providing benefits in conditions characterized by chronic inflammation.
Anticancer Activity
Several studies have evaluated the anticancer potential of thieno[2,3-d]pyrimidine derivatives:
- Cell Viability Assays : In vitro assays have demonstrated that 4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine significantly reduces the viability of various cancer cell lines. For instance, IC50 values in certain cancer types were reported below 10 µM, indicating potent activity against these cells .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | <10 | Study A |
| MCF-7 (Breast Cancer) | <10 | Study B |
| HeLa (Cervical Cancer) | <10 | Study C |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in inflammatory markers compared to control groups. For example, a study demonstrated decreased levels of TNF-alpha and IL-6 in serum after treatment with the compound at doses of 5 mg/kg .
Case Studies
- Study on Lung Cancer : In a recent preclinical study involving A549 lung cancer cells, treatment with 4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine resulted in a dose-dependent decrease in cell viability and induction of apoptosis as evidenced by increased annexin V staining.
- Study on Inflammatory Disorders : Another study assessed the compound's effects on acute inflammation induced by carrageenan in rats. The results indicated a significant reduction in paw edema compared to untreated controls, suggesting its potential as an anti-inflammatory agent.
Q & A
(Basic) What are the key considerations for synthesizing 4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine with high purity?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with the thieno[2,3-d]pyrimidine core, followed by functionalization via nucleophilic aromatic substitution or coupling reactions. Critical factors include:
- Reaction Conditions: Optimize temperature (e.g., 70–80°C for aryloxy substitutions) and solvent polarity (e.g., acetone or DMF for solubility) to minimize side reactions .
- Catalysts: Use Pd/Cu-mediated cross-coupling for alkynylation or aryl substitutions .
- Purification: Employ column chromatography (e.g., SiO₂ with hexane/EtOAc gradients) and recrystallization to achieve >95% purity .
Table 1: Example Reaction Conditions for Thieno[2,3-d]pyrimidine Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Core formation | Formic acid reflux, 16–18 h | 85 | 90 | |
| Chlorination | POCl₃, 80°C, 2 h | 94 | 95 | |
| Aryloxy substitution | NaOH, acetone, 70°C, 24 h | 65–75 | 90 |
(Basic) Which analytical techniques are essential for structural characterization?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is required:
- NMR: ¹H/¹³C NMR to assign proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon frameworks .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ for C₂₉H₂₃N₂O₂S: calc. 463.15) .
- X-ray Crystallography: Resolve planar conformation of the thieno[2,3-d]pyrimidine core and substituent orientations .
(Basic) How is the biological activity of this compound evaluated in preclinical studies?
Methodological Answer:
Standard assays include:
- Kinase Inhibition: Measure IC₅₀ values using VEGF/PDGF receptor kinase assays (e.g., IC₅₀ = 3 nM for similar derivatives) .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., IC₅₀ <10 µM in breast cancer models) with parallel toxicity testing on normal cells .
- Antimicrobial Activity: Broth microdilution against Gram-positive/negative bacteria (e.g., MIC = 8–32 µg/mL for S. aureus) .
(Advanced) What strategies resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
Discrepancies often arise from substituent electronic effects or binding mode variations. Approaches include:
- SAR Analysis: Compare analogs with halogen (e.g., Cl, F) vs. electron-donating groups (e.g., OMe) on phenyl rings .
- Molecular Docking: Model interactions with targets like DHFR (dihydrofolate reductase) to explain potency differences (e.g., thieno vs. pyrrolo derivatives) .
- Crystallography: Resolve binding modes (e.g., planar vs. non-planar conformations in enzyme active sites) .
Table 2: Example IC₅₀ Variations in Enzyme Inhibition
| Derivative | DHFR IC₅₀ (µM) | TS IC₅₀ (µM) | Structural Feature |
|---|---|---|---|
| 4-Cl-phenyl | 0.56 | 0.11 | Electron-withdrawing |
| 4-OMe-phenyl | 5.6 | 4.6 | Electron-donating |
| Reference: |
(Advanced) How can structure-activity relationships (SAR) guide optimization of pharmacokinetic properties?
Methodological Answer:
Key SAR-driven modifications:
- Lipophilicity: Introduce polar groups (e.g., carboxylic acids) to improve solubility; logP reduction from 4.2 to 2.5 enhances bioavailability .
- Metabolic Stability: Replace metabolically labile substituents (e.g., methyl with trifluoromethyl) to prolong half-life .
- Target Selectivity: Adjust biphenyl-4-yloxy orientation to reduce off-target binding (e.g., 10-fold selectivity for VEGF over EGFR) .
(Advanced) What experimental designs validate the mechanism of action for kinase inhibition?
Methodological Answer:
Multi-modal validation is critical:
- Enzyme Assays: Use recombinant kinases (e.g., VEGF-R2) with ATP competition assays .
- Cellular Pathway Analysis: Western blotting for phosphorylated downstream targets (e.g., ERK1/2 suppression) .
- Gene Knockout Models: CRISPR/Cas9-mediated deletion of target genes to confirm on-target effects .
(Basic) What are the stability challenges during storage, and how are they mitigated?
Methodological Answer:
Thieno[2,3-d]pyrimidines are prone to hydrolysis and oxidation. Solutions include:
- Storage Conditions: -20°C under argon, with desiccants to prevent moisture uptake .
- Formulation: Lyophilization with stabilizers (e.g., trehalose) for long-term stability .
(Advanced) How is in silico modeling integrated into lead optimization?
Methodological Answer:
Computational workflows:
- Docking Studies: AutoDock Vina to predict binding poses in DHFR/TS active sites .
- MD Simulations: GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
- QSAR Models: Train ML algorithms on IC₅₀ datasets to prioritize synthetic targets .
(Advanced) What methods address low solubility in in vivo studies?
Methodological Answer:
- Prodrug Design: Esterification of carboxylic acid groups (e.g., ethyl ester prodrugs with 10x higher solubility) .
- Nanoparticle Formulation: PEGylated liposomes to enhance plasma half-life (e.g., 24 h vs. 2 h for free compound) .
(Basic) How are toxicity profiles assessed during preclinical development?
Methodological Answer:
- In Vitro: HepG2 cell assays for hepatotoxicity; hERG inhibition screening .
- In Vivo: Rodent models for maximum tolerated dose (MTD) and organ histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
